3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized from phthalic anhydride and appropriate amine derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For benzamide derivatives, these properties can include molecular weight, melting point, and solubility .Scientific Research Applications
Synthesis of Heterocycles
This compound can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are known to exhibit unique biological activities .
Antioxidant Activity
The compound has been found to exhibit antioxidant activity . It has been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The compound has been tested for its in vitro growth inhibitory activity against different bacteria . It has been found to exhibit antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
NF-κB Inhibitors
The compound can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Retinoid Nuclear Modulators
The compound can act as retinoid nuclear modulators . These are important agents for the treatment of metabolic and immunological diseases .
Inflammatory Mediators
The compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . These impacts can lead to downstream effects that contribute to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)11-5-4-6-12(15(11)18(20)23)19-16(21)10-7-8-13(24-2)14(9-10)25-3/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSFHGKVHBCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide |
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